molecular formula C15H23NO2S B2537586 1-(Mesitylsulfonyl)azepane CAS No. 676441-04-6

1-(Mesitylsulfonyl)azepane

Cat. No. B2537586
CAS RN: 676441-04-6
M. Wt: 281.41
InChI Key: GRZAHLICMOYHHW-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)azepane is a chemical compound with the molecular formula C15H23NO2S . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .


Synthesis Analysis

The synthesis of azepane-based compounds like 1-(Mesitylsulfonyl)azepane is a topic of significant interest. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion has been reported .


Molecular Structure Analysis

The molecular structure of 1-(Mesitylsulfonyl)azepane consists of a seven-membered ring system . The molecular formula is C15H23NO2S .


Chemical Reactions Analysis

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .

Scientific Research Applications

Synthesis of Non-Fused N-Aryl Azepanes

1-(Mesitylsulfonyl)azepane is used in the synthesis of non-fused N-aryl azepane derivatives . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Formal Synthesis of Proheptazine Derivative

The synthetic value of 1-(Mesitylsulfonyl)azepane is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .

Preparation of Complex Azepanes

1-(Mesitylsulfonyl)azepane can be used to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .

Synthesis of Azepane Analogues of Piperidine Drugs

The strategy of preparing complex azepanes from simple nitroarenes has been demonstrated with the synthesis of several azepane analogues of piperidine drugs . This highlights the potential of 1-(Mesitylsulfonyl)azepane in drug discovery and development .

Antimicrobial Activity

1-(Mesitylsulfonyl)azepane derivatives have exhibited considerable potency against various strains of microbes, including C. neoformans, C. albicans, E. coli, and S. aureus . This suggests potential applications in the development of new antimicrobial agents .

Inhibitors, Antidiabetics, Anticancer, and DNA Binding Reagents

Azepane derivatives, which can be synthesized using 1-(Mesitylsulfonyl)azepane, have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Mechanism of Action

Target of Action

1-(Mesitylsulfonyl)azepane is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The mode of action of 1-(Mesitylsulfonyl)azepane involves a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

Azepane derivatives, which 1-(mesitylsulfonyl)azepane helps synthesize, are known to be involved in various biochemical pathways due to their wide applications in biology .

Pharmacokinetics

The pd/la-catalyzed reactions it’s involved in proceed smoothly under extremely mild conditions , suggesting that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of 1-(Mesitylsulfonyl)azepane is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The action of 1-(Mesitylsulfonyl)azepane is influenced by the presence of a palladium catalyst, ligand, and Lewis acid additive . These factors play a key role in the successful reaction, enabling the synthesis of non-fused N-aryl azepane derivatives . The reaction also proceeds smoothly under extremely mild conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZAHLICMOYHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylsulfonyl)azepane

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